molecular formula C12H15N5O3 B2919276 N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795435-53-8

N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2919276
CAS No.: 1795435-53-8
M. Wt: 277.284
InChI Key: FVSPNMYQDPRPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Compounds based on the dihydropyrazolo[1,5-a]pyrazine scaffold are of significant interest in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors . For instance, structurally related derivatives have been explored as RET kinase inhibitors for oncology research and as therapeutics for infectious diseases . The specific mechanism of action, pharmacological properties, and primary research applications for this particular analog require further investigation by qualified researchers. We provide this high-purity compound to support innovative scientific discovery in these and other fields.

Properties

IUPAC Name

N,6-dimethyl-N-[2-(methylamino)-2-oxoethyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-7-5-17-9(11(19)14-7)4-8(15-17)12(20)16(3)6-10(18)13-2/h4-5H,6H2,1-3H3,(H,13,18)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSPNMYQDPRPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N(C)CC(=O)NC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer potential, enzyme inhibition, and other pharmacological effects.

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H15_{15}N5_5O3_3
  • Molecular Weight : 277.284 g/mol
  • CAS Number : 1795435-53-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxicity against human cancer cells, with IC50 values often in the nanomolar range .

CompoundCell LineIC50 (nM)Mechanism of Action
Example 1L12105Apoptosis induction
Example 2Colon 3810Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activity . Pyrazolo compounds are known to interact with various enzymes, potentially providing therapeutic benefits in conditions such as inflammation and metabolic disorders. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways .

Psychopharmacological Effects

There is emerging evidence suggesting that pyrazolo compounds may possess psychopharmacological properties , which could make them candidates for treating neurological disorders. The structural similarities with known psychoactive agents warrant further investigation into their effects on neurotransmitter systems .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound and related derivatives:

  • Antitumor Activity in Vivo : A study demonstrated that a closely related pyrazolo derivative exhibited significant antitumor activity in murine models when administered intravenously. The results indicated a reduction in tumor size and increased survival rates among treated mice .
  • Cytotoxicity Testing : In vitro tests revealed that the compound displayed high cytotoxicity against various cancer cell lines, suggesting a potential role as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s methylamino-oxoethyl side chain is unique compared to the cyano (32) and benzylamino (16) groups in analogs.
  • Molecular Weight : The target compound likely has a molecular weight >400 Da, similar to analogs , suggesting moderate bioavailability.

Crystallographic and Computational Data

  • SHELX software, widely used for crystal structure refinement , could resolve the target compound’s conformation if crystallized.

Q & A

How can researchers design a synthetic route for this compound while addressing regioselectivity and functional group compatibility?

Level: Basic
Methodological Answer:
The synthesis of this pyrazolo[1,5-a]pyrazine derivative requires a multi-step approach. Key steps include:

  • Core Formation: Use condensation reactions between pyrazole and pyrazine precursors, as seen in analogous syntheses . For example, coupling a substituted pyrazole-4-carboxylate with a β-ketoester intermediate under acidic conditions.
  • Substituent Introduction: Employ alkylation or acylation reagents (e.g., chloroacetamide derivatives) to install the methylamino-oxoethyl and methyl groups. Protect reactive amines (e.g., Boc protection) to avoid side reactions .
  • Regioselectivity Control: Optimize reaction temperature and solvent polarity to favor the desired regioisomer. Monitor intermediates via TLC or LC-MS .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Core FormationAcOH, 80°C, 12 h55%
AlkylationK₂CO₃, DMF, 60°C68%

What advanced spectroscopic techniques are critical for structural confirmation, and how can spectral ambiguities be resolved?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Assign signals using 2D techniques (COSY, HSQC). For instance, the dihydropyrazine proton (δ 4.5–5.5 ppm) shows coupling with adjacent NH groups .
  • HRMS: Confirm molecular formula (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
  • IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) .
  • Ambiguity Resolution: Compare experimental data with DFT-calculated NMR shifts or use NOESY to confirm spatial arrangements .

How should researchers design in vitro assays to evaluate bioactivity, and what controls are essential?

Level: Advanced
Methodological Answer:

  • Assay Selection: Prioritize enzyme inhibition assays (e.g., kinases) or cellular viability assays (e.g., MTT) based on structural analogs .
  • Dose-Response Design: Test 8–10 concentrations (1 nM–100 µM) in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO < 0.1%) .
  • Data Normalization: Express activity as % inhibition relative to controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

How can computational modeling predict interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to kinases. Align the pyrazolo-pyrazine core with ATP-binding pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .

How should discrepancies between theoretical and experimental data (e.g., NMR shifts or bioactivity) be addressed?

Level: Advanced
Methodological Answer:

  • Spectral Mismatches: Re-examine sample purity via HPLC. If unresolved, use deuterium exchange or variable-temperature NMR to detect tautomerization .
  • Bioactivity Anomalies: Validate assay reproducibility. If inconsistent, assess off-target effects via proteome-wide profiling (e.g., kinome screens) .

What reaction mechanisms govern the synthesis of this compound, and how can they be elucidated?

Level: Advanced
Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS. Determine rate laws under varying concentrations .
  • Isotopic Labeling: Use 13C-labeled reagents to trace carbonyl group origins in the pyrazine ring .
  • Computational Analysis: Calculate transition-state energies (Gaussian 09) to identify rate-limiting steps .

How can substituent modifications systematically explore structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Substituent Libraries: Synthesize analogs with variations in methyl, oxoethyl, or carboxamide groups .
  • Bioisosteric Replacement: Replace the pyrazine ring with triazine or pyridine to assess scaffold flexibility .
  • Data Clustering: Use PCA or heatmaps to correlate substituent properties (logP, H-bond donors) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.